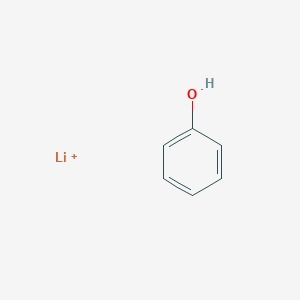

lithium;phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

CAS No. |

148483-89-0 |

|---|---|

Molecular Formula |

C6H6LiO+ |

Molecular Weight |

101.1 g/mol |

IUPAC Name |

lithium;phenol |

InChI |

InChI=1S/C6H6O.Li/c7-6-4-2-1-3-5-6;/h1-5,7H;/q;+1 |

InChI Key |

XAVQZBGEXVFCJI-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C1=CC=C(C=C1)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of Lithium Phenoxide Solid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium phenoxide (C₆H₅OLi) is an organolithium compound that serves as a versatile and highly reactive reagent in organic synthesis.[1][2] Its utility stems from the strong basicity of the phenoxide anion and the coordinating properties of the lithium cation. This guide provides a comprehensive overview of the fundamental physical, chemical, and structural properties of solid lithium phenoxide, along with detailed experimental protocols for its synthesis and characterization.

Physicochemical Properties

Lithium phenoxide is typically a grey, white, or pale yellow solid under anhydrous conditions.[2] It is highly sensitive to moisture and air, reacting violently with water.[2] It is generally insoluble in water but soluble in various organic solvents, particularly ethers like tetrahydrofuran (THF).[1][2]

Table 1: General Physicochemical Properties of Lithium Phenoxide [1][2][3][4][5][6][7]

| Property | Value |

| Chemical Formula | C₆H₅LiO |

| Molecular Weight | 100.04 g/mol |

| CAS Number | 555-24-8 |

| Appearance | Grey, white, or pale yellow solid |

| Melting Point | 476 °C |

| Boiling Point | 67 °C (for 1.0M solution in THF) |

| Density | 0.918 g/mL at 25 °C (for 1.0M solution in THF) |

| Solubility | Soluble in non-polar organic solvents (e.g., THF, diethyl ether) |

| Insoluble in water |

Crystal and Molecular Structure

Table 2: Representative Crystallographic Data for a Hexameric Lithium Enolate [8]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 12.2492(9) |

| b (Å) | 12.4617(9) |

| c (Å) | 14.3841(11) |

| α (°) | 74.189(6) |

| β (°) | 74.543(7) |

| γ (°) | 85.970(6) |

| Volume (ų) | 2036.2(3) |

| Z | 2 |

| Li-O Bond Lengths (Å) | 1.909(7) - 2.026(7) |

Note: This data is for a representative hexameric lithium enolate of ethyl N,N-diethylglycinate and is provided to illustrate the likely structural features of solid lithium phenoxide.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization of lithium phenoxide.

Table 3: Key Spectroscopic Data for Lithium Phenoxide [1]

| Technique | Key Features |

| FT-IR | C-O stretching vibration: ~1250 cm⁻¹ |

| Li-O vibrations: ~450 cm⁻¹ | |

| ¹³C NMR | Aromatic carbons show characteristic signals. The carbon attached to oxygen exhibits a downfield shift. |

| ⁷Li NMR | Can be used to distinguish between different aggregation states (ionic vs. aggregated species). |

Thermal Properties

Thermal analysis provides insights into the stability and decomposition of lithium phenoxide.

Table 4: Thermal Analysis Data for Lithium-Containing Compounds [9][10][11][12][13][14][15]

| Technique | Observation |

| TGA | The thermal decomposition of lithium-containing organic salts typically shows weight loss in stages, corresponding to the loss of volatile components and subsequent decomposition of the salt. For instance, the decomposition of related lithium compounds often begins with the loss of any coordinated solvent or water, followed by the breakdown of the organic moiety at higher temperatures. |

| DSC | DSC curves for related lithium compounds reveal endothermic peaks corresponding to melting and phase transitions, and exothermic peaks associated with decomposition. The specific temperatures and enthalpies of these events are dependent on the heating rate and atmosphere. |

Note: Specific TGA/DSC data for pure, solid lithium phenoxide is not widely published. The information provided is based on the analysis of similar lithium-containing organic compounds.

Experimental Protocols

Synthesis of Solid Lithium Phenoxide

Method 1: Reaction of Phenol with n-Butyllithium [1]

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a septum.

-

Reagents:

-

Phenol (1.0 eq)

-

n-Butyllithium (1.0 eq, solution in hexanes)

-

Anhydrous diethyl ether

-

-

Procedure: a. Under a positive pressure of dry nitrogen, dissolve phenol in anhydrous diethyl ether in the reaction flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-butyllithium solution dropwise from the dropping funnel to the stirred phenol solution. d. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. e. A white precipitate of lithium phenoxide will form. f. Remove the solvent under vacuum to obtain solid lithium phenoxide. g. The solid should be handled and stored under an inert atmosphere.

Method 2: Metathesis Reaction [1]

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask with a magnetic stirrer and a nitrogen inlet.

-

Reagents:

-

Sodium phenoxide (1.0 eq)

-

Lithium chloride (1.0 eq, anhydrous)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure: a. Under a nitrogen atmosphere, dissolve sodium phenoxide in anhydrous THF. b. Add anhydrous lithium chloride to the solution. c. Stir the mixture at room temperature for 12 hours. A precipitate of sodium chloride will form. d. Filter the mixture under inert atmosphere to remove the sodium chloride precipitate. e. Evaporate the THF from the filtrate under vacuum to yield solid lithium phenoxide.

Analytical Characterization

X-ray Diffraction (XRD)

-

Sample Preparation: A small amount of the solid lithium phenoxide is ground into a fine powder in an inert atmosphere glovebox. The powder is then mounted on a zero-background sample holder.

-

Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source.

-

Data Collection:

-

2θ range: 5-80°

-

Step size: 0.02°

-

Scan speed: 1°/min

-

-

Data Analysis: The resulting diffraction pattern is analyzed to determine the crystal structure, phase purity, and crystallite size.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Nujol Mull): In a glovebox, a small amount of the solid sample is ground with a drop of Nujol (mineral oil) in an agate mortar and pestle to form a paste. The paste is then spread between two KBr or NaCl plates.

-

Instrumentation: An FTIR spectrometer.

-

Data Collection:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16

-

-

Data Analysis: The IR spectrum is analyzed to identify characteristic functional group vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: In a glovebox, dissolve a small amount of lithium phenoxide in a suitable deuterated solvent (e.g., THF-d₈). Transfer the solution to an NMR tube and seal it.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz).

-

Data Collection:

-

Acquire ¹H, ¹³C, and ⁷Li NMR spectra.

-

For ¹³C NMR, use proton decoupling.

-

-

Data Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the structure and purity of the compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

-

Sample Preparation: In a glovebox, place a small amount (5-10 mg) of the solid lithium phenoxide into an alumina or platinum crucible.

-

Instrumentation: A simultaneous TGA/DSC instrument.

-

Data Collection:

-

Temperature range: 25-600 °C

-

Heating rate: 10 °C/min

-

Atmosphere: Dry nitrogen flow (50 mL/min)

-

-

Data Analysis: The TGA curve provides information on weight loss as a function of temperature, indicating decomposition points. The DSC curve shows endothermic and exothermic events, such as melting and decomposition.

Reactivity and Applications

Lithium phenoxide is a potent nucleophile and a strong base, making it a valuable reagent in various organic transformations.[1][2]

Williamson Ether Synthesis

Lithium phenoxide is commonly used in the Williamson ether synthesis to form aryl ethers. The reaction proceeds via an Sₙ2 mechanism where the phenoxide anion displaces a halide from an alkyl halide.[16][17][18][19]

References

- 1. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 2. Cas 555-24-8,LITHIUM PHENOXIDE | lookchem [lookchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Lithium phenoxide | C6H5LiO | CID 11815295 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. escholarship.org [escholarship.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 15. scholarship.richmond.edu [scholarship.richmond.edu]

- 16. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 17. byjus.com [byjus.com]

- 18. community.wvu.edu [community.wvu.edu]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Lithium Phenoxide from Phenol and Lithium Hydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of lithium phenoxide from the reaction of phenol and lithium hydride. It is intended for an audience with a strong background in chemistry, particularly in organic synthesis and laboratory practices. This document details the underlying chemical principles, experimental protocols, quantitative data, and essential safety considerations.

Introduction

Lithium phenoxide (C₆H₅OLi) is a valuable reagent in organic synthesis, serving as a strong base and a nucleophile in various chemical transformations.[1] It is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The synthesis of lithium phenoxide can be achieved through several routes, with one common method being the deprotonation of phenol. This guide focuses on the use of lithium hydride (LiH) as the deprotonating agent, a process that offers the advantage of forming a clean byproduct, hydrogen gas.

The reaction proceeds via a straightforward acid-base mechanism where the weakly acidic proton of the hydroxyl group in phenol is abstracted by the hydride ion, a strong base. The overall reaction is as follows:

C₆H₅OH + LiH → C₆H₅OLi + H₂

This reaction is typically carried out in an anhydrous aprotic solvent under an inert atmosphere to prevent side reactions with water and atmospheric components.

Reaction Parameters and Quantitative Data

The efficiency and success of the synthesis are contingent on several key parameters. The following table summarizes the critical quantitative data and conditions for the synthesis of lithium phenoxide from phenol and lithium hydride.

| Parameter | Value/Condition | Notes |

| Stoichiometry (Phenol:LiH) | 1:1 molar ratio | A slight excess of lithium hydride may be used to ensure complete deprotonation of the phenol. |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Other anhydrous aprotic solvents such as diethyl ether can also be used. The solvent must be thoroughly dried and deoxygenated.[2] |

| Reaction Temperature | 0–25 °C | The reaction is often initiated at 0 °C to control the initial exotherm and then allowed to warm to room temperature.[2] |

| Reaction Time | 1-4 hours | The completion of the reaction is indicated by the cessation of hydrogen gas evolution.[2] |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the reaction of lithium hydride and lithium phenoxide with water, oxygen, and carbon dioxide.[2] |

| Yield | High | While specific yields for this exact reaction are not extensively reported in recent literature, similar deprotonation reactions with strong bases typically proceed in high yield, often exceeding 90%. |

Detailed Experimental Protocol

This section provides a detailed methodology for the synthesis of lithium phenoxide from phenol and lithium hydride in a laboratory setting.

Materials:

-

Phenol (C₆H₅OH)

-

Lithium Hydride (LiH)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for air-sensitive reactions (e.g., Schlenk flask, dropping funnel)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Preparation of the Reaction Vessel: An oven-dried Schlenk flask equipped with a magnetic stir bar is assembled while hot and allowed to cool to room temperature under a stream of inert gas (argon or nitrogen). This ensures the removal of any adsorbed water from the glassware.

-

Addition of Reactants: The flask is charged with lithium hydride (1.0 equivalent). Anhydrous THF is then added via cannula or a dry syringe to create a suspension.

-

Initiation of the Reaction: The flask is cooled to 0 °C using an ice bath. A solution of phenol (1.0 equivalent) in anhydrous THF is prepared in a separate, dry dropping funnel and added dropwise to the stirred suspension of lithium hydride over a period of 30-60 minutes.

-

Reaction Monitoring: The reaction mixture is stirred at 0 °C for one hour and then allowed to warm to room temperature. The progress of the reaction can be monitored by observing the evolution of hydrogen gas, which will bubble through an oil bubbler connected to the reaction flask. The reaction is considered complete when gas evolution ceases.

-

Product Isolation: Upon completion, the resulting solution of lithium phenoxide in THF can be used directly for subsequent reactions. Alternatively, the solvent can be removed under reduced pressure to yield lithium phenoxide as a solid.

-

Purification (if necessary): If a solid product is isolated, it can be washed with a dry, non-polar solvent like hexane to remove any unreacted phenol and other organic impurities, followed by drying under vacuum.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of lithium phenoxide from phenol and lithium hydride.

Caption: Workflow for the synthesis of lithium phenoxide.

Reaction Mechanism

The reaction proceeds through a simple acid-base reaction mechanism, which can be visualized as follows.

Caption: Deprotonation of phenol by lithium hydride.

Safety and Handling

The synthesis of lithium phenoxide using lithium hydride requires strict adherence to safety protocols due to the hazardous nature of the reagents.

-

Lithium Hydride (LiH):

-

Flammable Solid: Lithium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.[3] All manipulations must be carried out in a fume hood, away from ignition sources.

-

Corrosive: Contact with skin and mucous membranes can cause severe burns.[3]

-

Handling: Always handle lithium hydride under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety goggles, and chemically resistant gloves.

-

Fire Extinguishing: In case of fire, do NOT use water, carbon dioxide, or soda-acid extinguishers. Use a Class D fire extinguisher (for combustible metals) or smother the fire with dry sand or powdered limestone.

-

-

Phenol:

-

Toxic and Corrosive: Phenol is toxic and corrosive. It can be absorbed through the skin and cause severe chemical burns.

-

Handling: Handle phenol in a well-ventilated fume hood. Wear appropriate PPE, including gloves and safety goggles.

-

-

Anhydrous Solvents (THF):

-

Flammable: Tetrahydrofuran is a highly flammable liquid.

-

Peroxide Formation: THF can form explosive peroxides upon exposure to air and light. Always use freshly distilled or inhibitor-free THF that has been tested for the absence of peroxides.

-

Characterization of Lithium Phenoxide

The successful synthesis of lithium phenoxide can be confirmed through various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the acidic proton signal of the hydroxyl group of phenol is a key indicator of the formation of the phenoxide.[2]

-

¹³C NMR: A shift in the resonance of the carbon atom attached to the oxygen is expected upon deprotonation.

-

-

Infrared (IR) Spectroscopy: The broad O-H stretching band characteristic of phenol (around 3200-3600 cm⁻¹) will be absent in the IR spectrum of lithium phenoxide.

Conclusion

The synthesis of lithium phenoxide from phenol and lithium hydride is a direct and effective method for producing this important chemical intermediate. The reaction's success hinges on the rigorous exclusion of water and air, and the careful handling of the hazardous reagents involved. By following the detailed protocol and safety guidelines outlined in this guide, researchers can reliably and safely prepare lithium phenoxide for its various applications in organic synthesis and drug development.

References

Deprotonation of substituted phenols with n-butyllithium

An In-depth Technical Guide to the Deprotonation of Substituted Phenols with n-Butyllithium

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the deprotonation of substituted phenols using n-butyllithium (n-BuLi), a cornerstone reaction in modern organic synthesis. The document covers the fundamental principles, mechanistic details, influencing factors, and detailed experimental protocols, with a focus on the strategic application of this chemistry for the synthesis of complex phenolic compounds.

Phenols are a critical class of aromatic compounds, forming the structural core of numerous pharmaceuticals, agrochemicals, and advanced materials. The ability to selectively functionalize the phenolic ring is paramount for developing novel molecular entities. Deprotonation of the acidic phenolic proton with a strong base like n-butyllithium is often the initial step in a variety of synthetic transformations.

n-Butyllithium is a powerful organolithium reagent widely employed as a strong base (the pKa of its conjugate acid, butane, is ~50) and a nucleophile.[1] Its primary role in phenol chemistry is to effect a highly efficient and quantitative deprotonation of the hydroxyl group, forming a lithium phenoxide. This process is not only fundamental for subsequent O-alkylation or O-acylation reactions but also serves as a gateway to the powerful strategy of Directed ortho-Metalation (DoM) .

DoM allows for the regioselective functionalization of the aromatic ring at the position ortho to the hydroxyl group, an outcome that can be difficult to achieve through classical electrophilic aromatic substitution.[2][3][4] This guide will explore both the simple acid-base reaction and the more complex, multi-step DoM strategy.

Reaction Mechanisms

Simple Deprotonation (Phenoxide Formation)

The most fundamental reaction between a phenol and n-butyllithium is a classic acid-base neutralization. The highly basic butyl anion of n-BuLi readily abstracts the acidic proton from the phenolic hydroxyl group. This reaction is typically very fast, exothermic, and irreversible, yielding a lithium phenoxide salt and butane gas.[1][5]

The reaction proceeds as follows: Ar-OH + n-BuLi → Ar-O⁻Li⁺ + Bu-H

n-Butyllithium exists in solution as aggregates, primarily hexamers in hydrocarbon solvents and tetramers in ethereal solvents like diethyl ether or tetrahydrofuran (THF).[5][6] Kinetic studies have shown that lower-order aggregates, such as dimers, are significantly more reactive than the higher-order tetramers.[6][7][8] Lewis basic additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) can break down these aggregates, increasing the concentration of the more reactive species and accelerating the rate of deprotonation.[1][6][9]

Caption: General Deprotonation of a Phenol with n-BuLi.

Directed ortho-Metalation (DoM)

While the lithium phenoxide formed above is stable, it can also serve as a Directed Metalation Group (DMG) . The DMG coordinates to the lithium of another equivalent of n-BuLi, positioning the base in proximity to the C-H bonds at the ortho positions. This chelation effect increases the kinetic acidity of the ortho protons, facilitating their removal by the base to form a di-lithiated species.[3][4][10]

However, direct di-lithiation of a phenol is often challenging. A more reliable and widely used strategy involves first protecting the phenol with a group that is itself a powerful DMG. O-Aryl carbamates are particularly effective for this purpose.[10][11][12] The workflow involves three key steps:

-

Protection: The phenol is converted into a derivative with a potent DMG, such as an O-aryl N,N-diethylcarbamate.

-

ortho-Lithiation: The protected phenol is treated with n-butyllithium (often in the presence of TMEDA) at low temperature (-78 °C) to selectively deprotonate one of the ortho positions.[13]

-

Electrophilic Quench: The resulting aryllithium intermediate is trapped with a suitable electrophile (E⁺) to introduce a new functional group at the ortho position.

-

Deprotection: The DMG is removed under mild conditions to regenerate the phenol, now substituted at the ortho position.[12]

Caption: Workflow for Directed ortho-Metalation of Phenols.

Quantitative Data

Acidity of Substituted Phenols

The ease of the initial deprotonation step is directly related to the acidity of the phenolic proton, which is quantified by its pKa value. Substituents on the aromatic ring can significantly alter this acidity. Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide anion through inductive or resonance effects, lowering the pKa and making the phenol more acidic. Conversely, electron-donating groups (EDGs) destabilize the anion, raising the pKa.

| Substituent | Position | pKa in Water | Reference(s) |

| -H (Phenol) | - | 10.00 | [14] |

| -NO₂ | ortho | 7.23 | [14] |

| -NO₂ | meta | 8.40 | [14] |

| -NO₂ | para | 7.15 | [14] |

| -Cl | ortho | 8.48 | [15] |

| -Cl | meta | 9.02 | [15] |

| -Cl | para | 9.38 | [15] |

| -F | ortho | 8.7 | [14] |

| -F | meta | 9.3 | [14] |

| -F | para | 9.9 | [14] |

| -CH₃ | ortho | 10.28 | [15] |

| -CH₃ | meta | 10.08 | [15] |

| -CH₃ | para | 10.19 | [15] |

| -OCH₃ | ortho | 9.98 | [15] |

| -OCH₃ | meta | 9.65 | [15] |

| -OCH₃ | para | 10.20 | [15] |

Note: pKa values can vary slightly depending on the measurement conditions and literature source.[14][15][16][17]

Reaction Conditions for ortho-Lithiation

The success of a Directed ortho-Metalation strategy hinges on the appropriate choice of protecting group, base, solvent, and temperature. The following table summarizes conditions from representative literature procedures.

| Phenol Derivative (DMG) | Base / Additive | Solvent | Temperature (°C) | Electrophile | Product Yield (%) |

| O-Aryl N-isopropylcarbamate | n-BuLi / TMEDA | Diethyl Ether | -78 | Me₃SiCl | ~95% |

| O-Aryl N-isopropylcarbamate | sec-BuLi / TMEDA | Diethyl Ether | -78 | I₂ | ~90% |

| O-Aryl N-isopropylcarbamate | n-BuLi / TMEDA | Diethyl Ether | -78 | DMF | ~85% (aldehyde) |

| Methoxymethyl (MOM) ether | n-BuLi | THF | 0 | CO₂ | ~70-80% |

| N,N-Diethylcarbamate | sec-BuLi / TMEDA | THF | -78 | Various | High Yields |

(Data synthesized from references[4][11][12][13])

Detailed Experimental Protocols

Safety Note: n-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air and reacts violently with water.[1] All manipulations must be performed by trained personnel under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper syringe/cannula techniques.[18]

General Protocol for Lithium Phenoxide Formation

This protocol describes the simple deprotonation of a phenol.

-

Apparatus Setup: A flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen/argon inlet is used.

-

Reagent Preparation: The substituted phenol (1.0 eq.) is added to the flask, which is then purged with inert gas. Anhydrous solvent (e.g., THF, ~0.2-0.5 M) is added via syringe to dissolve the phenol.

-

Cooling: The solution is cooled to 0 °C using an ice-water bath. For more sensitive substrates or subsequent low-temperature reactions, a dry ice/acetone bath (-78 °C) is used.

-

Addition of n-BuLi: n-Butyllithium (1.05 eq., as a solution in hexanes) is added dropwise via syringe over 5-10 minutes. A slight effervescence (butane evolution) may be observed.

-

Reaction: The mixture is stirred at the same temperature for 30-60 minutes to ensure complete deprotonation. The resulting solution of the lithium phenoxide is now ready for use in subsequent reactions.

Protocol for Directed ortho-Metalation and Functionalization of a Carbamate-Protected Phenol

This protocol is adapted from procedures for the ortho-lithiation of O-aryl carbamates.[11][12]

-

Apparatus Setup: Assemble a flame-dried, multi-necked flask with a stir bar, thermometer, argon inlet, and septa for reagent addition.

-

Reagent Preparation: Dissolve the O-aryl N-isopropylcarbamate (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous diethyl ether or THF (~0.3 M) in the reaction flask under an argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

ortho-Lithiation: Add n-butyllithium (1.1-1.2 eq., solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.

-

Stirring: Stir the resulting mixture at -78 °C for 1-2 hours to allow for complete formation of the ortho-lithiated species.

-

Electrophilic Quench: Add the desired electrophile (1.2-1.5 eq., either neat or as a solution in anhydrous solvent) dropwise, again maintaining the temperature at -78 °C.

-

Warming and Quench: After stirring for an additional 1-3 hours at -78 °C, allow the reaction to warm slowly to room temperature. The reaction is then carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

Work-up: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the ortho-functionalized O-aryl carbamate. Deprotection to the phenol can then be carried out if desired.

Factors Influencing the Reaction

-

Directed Metalation Group (DMG): The choice of DMG is critical. Strong DMGs like carbamates (-OCONR₂) or amides (-CONR₂) are highly effective at directing lithiation.[4][10] Methoxy (-OMe) groups are moderate DMGs.[4]

-

Base: While n-BuLi is common, the more sterically hindered and basic sec-butyllithium (sec-BuLi) or tert-butyllithium (t-BuLi) can be more effective for deprotonating less acidic protons or when n-BuLi leads to nucleophilic addition side reactions.[19]

-

Solvent and Additives: Ethereal solvents like THF or diethyl ether are necessary to solvate the lithium species. The addition of TMEDA is highly recommended as it breaks up n-BuLi aggregates and chelates the lithium ion, significantly accelerating the rate of metalation.[6][9]

-

Temperature: Low temperatures (typically -78 °C) are crucial to prevent side reactions, such as the deprotonation of the solvent (especially THF by n-BuLi) and potential rearrangement or decomposition of the aryllithium intermediate.[1][9]

Caption: Influence of TMEDA on n-BuLi Aggregates.

Conclusion

The deprotonation of substituted phenols with n-butyllithium is a versatile and powerful tool in organic synthesis. The straightforward acid-base reaction provides facile access to lithium phenoxides, which are valuable nucleophiles. Furthermore, the strategic use of protecting groups transforms the phenoxide into a potent directed metalation group, enabling the highly regioselective synthesis of ortho-substituted phenols. A thorough understanding of the reaction mechanism, pKa values, and the influence of reaction parameters such as solvent and temperature is essential for researchers to successfully harness this chemistry for applications in drug discovery and materials science.

References

- 1. n-Butyllithium - Wikipedia [en.wikipedia.org]

- 2. "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath [digitalcommons.wku.edu]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]

- 6. Mechanism of the Deprotonation Reaction of Alkyl Benzyl Ethers with n-Butyllithium_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Mechanism of the deprotonation reaction of alkyl benzyl ethers with n-butyllithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. N-Butyllithium [chemeurope.com]

- 10. uwindsor.ca [uwindsor.ca]

- 11. cdnsciencepub.com [cdnsciencepub.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. researchgate.net [researchgate.net]

- 14. chem.ucla.edu [chem.ucla.edu]

- 15. scribd.com [scribd.com]

- 16. Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. enhs.uark.edu [enhs.uark.edu]

- 19. nbinno.com [nbinno.com]

A Technical Guide to the Crystal Structure of Lithium Phenoxide Solvates

Audience: Researchers, Scientists, and Drug Development Professionals

Core Content: This document provides an in-depth analysis of the crystal structures of lithium phenoxide (LiOPh) solvates. It details the profound influence of coordinating solvents on the aggregation state of LiOPh, presenting key crystallographic data, experimental protocols for synthesis and analysis, and logical workflows.

Introduction: The Structural Versatility of Lithium Phenoxide

Lithium phenoxide is an organolithium compound of significant interest in organic synthesis, serving as a potent nucleophile, a precursor for catalysts, and a fundamental model for studying organometallic aggregation.[1][2] The small ionic radius and high charge density of the lithium cation drive the formation of various aggregates in solution and the solid state. These aggregation states, which range from dimers to hexamers, are critically influenced by the coordinating solvent used during their formation and crystallization.[3] Understanding the precise three-dimensional structure of these solvates is paramount for controlling their reactivity and designing new synthetic methodologies. This guide summarizes the crystallographically characterized structures of key lithium phenoxide solvates and outlines the experimental procedures for their preparation and analysis.

Influence of Solvating Ligands on Aggregation State

The choice of solvent or ligand is the primary determinant of the resulting aggregate structure of lithium phenoxide. Lewis basic solvents coordinate to the lithium centers, breaking down larger aggregates into smaller, more soluble, and often more reactive species. The denticity and steric bulk of the solvent play a crucial role in the final structure.

A general logical relationship can be observed:

-

Non-coordinating solvents (e.g., hydrocarbons) tend to yield large, stable aggregates like hexamers.

-

Monodentate ethereal solvents like Tetrahydrofuran (THF) typically produce tetrameric cubane structures.

-

Bidentate chelating amines such as N,N,N',N'-tetramethylethylenediamine (TMEDA) favor the formation of smaller, dimeric structures.[3]

This relationship is visualized in the diagram below.

Crystallographic Data of Lithium Phenoxide Solvates

The structural parameters of lithium phenoxide solvates vary significantly with the coordinating ligand. The following tables summarize key crystallographic data for representative structures, allowing for direct comparison.

Table 1: Crystallographic Data for Lithium Phenoxide Solvates

| Parameter | Hexamer (Solvent-Free)¹ | Tetramer (Pyridine Solvate)² | Dimer (TMEDA Solvate)³ |

| Formula | C₃₆H₃₀Li₆O₆ | C₄₄H₄₀Li₄N₄O₄ | C₂₄H₄₂Li₂N₄O₂ |

| Formula Weight | 600.35 | 712.63 | 452.54 |

| Crystal System | Triclinic | Tetragonal | Monoclinic |

| Space Group | P-1 | I4₁/a | P2₁/c |

| a (Å) | 10.158(3) | 18.995(5) | 8.608(4) |

| b (Å) | 10.741(3) | 18.995(5) | 18.062(9) |

| c (Å) | 17.515(5) | 11.231(4) | 9.941(5) |

| α (deg) | 97.43(3) | 90 | 90 |

| β (deg) | 91.95(3) | 90 | 114.24(4) |

| γ (deg) | 115.39(2) | 90 | 90 |

| Volume (ų) | 1686.9(9) | 4053(2) | 1407.9(12) |

| Z | 2 | 4 | 2 |

| Density (calc), g/cm³ | 1.180 | 1.167 | 1.066 |

¹Data for the hexameric structure of lithium 2,6-dimethylphenoxide, a close analogue. ²Data for the pyridine tetrasolvate. ³Data for the TMEDA disolvate of lithium 2,6-dimethylphenoxide.

Table 2: Selected Bond Distances (Å) and Angles (deg)

| Structure | Parameter | Value(s) | Description |

| Hexamer (Analogue) | Li–O | 1.88 - 2.05 | Distances within the central Li₆O₆ prism core. |

| Li–Li | 2.42 - 3.23 | Shows varied distances within the aggregate. | |

| Tetramer (Pyridine) | Li–O | 1.902 - 1.921 | Distances in the [LiO]₄ cubane core. |

| Li–N | 2.063 | Coordination to the pyridine ligand. | |

| O–Li–O | 83.3 - 84.4 | Angles within the four-membered Li₂O₂ rings. | |

| Li–O–Li | 94.9 - 95.9 | Angles within the four-membered Li₂O₂ rings. | |

| Dimer (TMEDA Analogue) | Li–O | 1.841 - 1.854 | Distances in the central Li₂O₂ rhombus. |

| Li–N | 2.128 - 2.158 | Chelation by the TMEDA ligand. | |

| O–Li–O | 78.4 | Acute angle within the Li₂O₂ ring. | |

| Li–O–Li | 101.6 | Obtuse angle within the Li₂O₂ ring. |

Experimental Protocols

The successful isolation and characterization of lithium phenoxide solvates requires rigorous anhydrous and anaerobic techniques.

Protocol for Synthesis and Crystallization

This protocol describes a general method for synthesizing a lithium phenoxide solvate and growing diffraction-quality single crystals.

-

Apparatus Preparation: All glassware is oven-dried at >120°C for at least 12 hours and assembled hot under a stream of dry, inert gas (Argon or Nitrogen). All reactions are performed using standard Schlenk line or glovebox techniques.

-

Solvent Preparation: Anhydrous solvents are obtained by distillation from appropriate drying agents (e.g., THF from sodium/benzophenone ketyl) or by passing through a solvent purification system.

-

Reaction:

-

Phenol (1.0 eq) is dissolved in anhydrous solvent (e.g., diethyl ether or hexane) in a Schlenk flask. The solution is cooled to 0°C in an ice bath.

-

A solution of n-butyllithium (1.0 eq, typically 1.6 M in hexanes) is added dropwise via syringe to the stirred phenol solution.[4] Gas evolution (butane) may be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The formation of lithium phenoxide often results in a white or pale yellow precipitate or slurry.[1]

-

-

Solvate Formation & Crystallization:

-

The coordinating solvent (e.g., THF, TMEDA, pyridine; 2-4 eq) is added to the reaction mixture. The precipitate will typically dissolve, forming a clear solution.

-

The solution is filtered through a cannula into a clean crystallization vessel.

-

Crystals are grown by slow cooling or vapor diffusion. For slow cooling, the vessel is placed in a -20°C or -40°C freezer and left undisturbed for 24-72 hours. Alternatively, a non-polar solvent (e.g., hexane) can be slowly layered onto the solution to induce crystallization.

-

Protocol for Single-Crystal X-ray Diffraction

Due to the pyrophoric and air-sensitive nature of lithium phenoxide solvates, special handling is required for X-ray analysis.

-

Crystal Harvesting: Inside a glovebox or under a positive flow of inert gas, a suitable single crystal is selected under a microscope.

-

Mounting: The selected crystal is quickly coated in a cryoprotectant oil (e.g., perfluoropolyether oil) to prevent atmospheric exposure.[2] It is then mounted on a cryo-loop.

-

Data Collection:

-

The mounted crystal is rapidly transferred to the diffractometer and immediately cooled in a stream of cold nitrogen gas (typically 100-150 K).[2] This low temperature minimizes thermal motion and potential crystal degradation.

-

The unit cell is determined, and a full sphere of diffraction data is collected using a modern CCD or pixel array detector.

-

-

Structure Solution and Refinement:

-

The collected data is integrated and corrected for absorption.

-

The crystal structure is solved using direct methods or dual-space algorithms.

-

The structural model is refined against the experimental data to minimize the difference between observed and calculated structure factors, yielding the final atomic coordinates, bond lengths, and angles.

-

Experimental and Logical Workflow Visualization

The entire process from synthesis to final data can be visualized as a sequential workflow.

Conclusion

The crystal structures of lithium phenoxide solvates are a clear illustration of the fundamental principles of organometallic aggregation. The ability to isolate and characterize distinct dimeric, tetrameric, and hexameric forms by selecting the appropriate coordinating solvent is a powerful tool for chemists. The quantitative data provided in this guide highlights the structural differences in bond lengths and core geometries, which in turn dictate the chemical behavior of these reagents. The detailed protocols offer a practical framework for researchers aiming to synthesize and analyze these and related air-sensitive compounds, furthering the rational design of reagents and catalysts in modern chemistry.

References

Technical Guide: A Comparative Analysis of Lithium Phenoxide Solubility in Tetrahydrofuran and Diethyl Ether

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phenoxide (C₆H₅OLi) is a pivotal reagent in organic synthesis, valued for its role in forming carbon-carbon and carbon-heteroatom bonds, such as in the Williamson ether synthesis.[1] The efficacy and reaction kinetics of processes involving lithium phenoxide are profoundly influenced by its solubility and solution-state structure in ethereal solvents. This technical guide provides an in-depth analysis of the solubility of lithium phenoxide in two commonly used ether solvents: tetrahydrofuran (THF) and diethyl ether (Et₂O). We will explore the underlying chemical principles governing its solubility, present available quantitative and qualitative data, detail experimental protocols for solubility determination, and visualize the core concepts of solvent interaction and experimental workflow.

Core Concepts: Factors Influencing Solubility

The solubility of lithium phenoxide in ethereal solvents is not a simple dissolution process but a complex interplay of solvation, aggregation, and the Lewis acid-base characteristics of the solute and solvent.

-

Lewis Acid-Base Interaction: The lithium cation (Li⁺) is a hard Lewis acid. Ethereal solvents, containing oxygen atoms with lone pairs of electrons, act as Lewis bases. The strength of the coordination bond between the solvent's oxygen and the lithium cation is a primary driver of solubility.

-

Solvent Coordinating Ability: Tetrahydrofuran (THF) is a polar aprotic solvent and a stronger Lewis base than diethyl ether. Its oxygen atom is more sterically accessible, and the cyclic structure constrains the C-O-C bond angle, which enhances its ability to donate its lone pairs. This allows THF to form stable coordination complexes with lithium ions.[2][3]

-

Aggregation: In the solid state and in solution, organolithium compounds like lithium phenoxide tend to form aggregates (e.g., dimers, trimers, tetramers, and even hexamers).[4][5] The dissolution process requires the solvent to break down this aggregate structure. A strongly coordinating solvent like THF is more effective at deaggregation, leading to smaller, more soluble solvated species.[2][3] In contrast, a less coordinating solvent like diethyl ether may struggle to break down these aggregates, resulting in lower solubility.

Comparative Solubility: THF vs. Diethyl Ether

Direct comparative studies providing precise g/100mL values for lithium phenoxide in both THF and diethyl ether under identical conditions are not extensively detailed in readily available literature. However, a clear qualitative and semi-quantitative picture emerges from commercial product data and foundational chemical principles.

Lithium phenoxide exhibits significantly higher solubility in THF than in diethyl ether. This is evidenced by the commercial availability of stable, relatively high-concentration solutions of lithium phenoxide in THF, whereas it is not typically sold in a diethyl ether solution.[6][7] The superior coordinating ability of THF with the lithium cation is the principal reason for this marked difference.

Data Presentation

The following table summarizes the available solubility data. The value for THF is derived from commercially available solutions.

| Compound | Solvent | Molar Concentration (mol/L) | Approx. Solubility ( g/100 mL) | Temperature (°C) | Notes and Citations |

| Lithium Phenoxide | Tetrahydrofuran | 0.6 - 1.0 M | ~6.0 - 10.0 g/100 mL | 25 | Calculated based on commercial solutions.[6][8] The actual saturation solubility may be higher. Exists in solution as various solvated aggregates.[2][3] |

| Lithium Phenoxide | Diethyl Ether | Data Not Available | Significantly Lower than THF | - | Considered sparingly soluble to poorly soluble. The weaker Lewis basicity of Et₂O is insufficient to effectively deaggregate and solvate the lithium phenoxide oligomers. |

Note: The molecular weight of lithium phenoxide is 100.04 g/mol .[4][9] The calculation for g/100 mL is based on this value.

Visualization of Solvent-Cation Interaction

The differing abilities of THF and diethyl ether to solvate the lithium cation in a lithium phenoxide aggregate are visualized below. THF's stronger coordination helps to break down the oligomeric structure, promoting dissolution.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Lithium Phenolates Solvated by Tetrahydrofuran and 1,2-Dimethoxyethane: Structure Determination Using the Method of Continuous Variation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lithium Phenolates Solvated By Tetrahydrofuran And 1,2Dimethoxyethane: Structure Determination Using The Method Of Continuous Variation [ecommons.cornell.edu]

- 4. Lithium phenoxide | 555-24-8 | Benchchem [benchchem.com]

- 5. ethz.ch [ethz.ch]

- 6. scientificlabs.com [scientificlabs.com]

- 7. 苯氧基锂 溶液 1.0 M in THF | Sigma-Aldrich [sigmaaldrich.com]

- 8. 388611000 [thermofisher.com]

- 9. Lithium phenoxide | C6H5LiO | CID 11815295 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genesis of a Super Reagent: An In-depth Guide to the Early History of Organolithium Compounds in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium compounds stand as one of the most powerful classes of reagents in the synthetic chemist's toolkit. Their exceptional nucleophilicity and basicity have made them indispensable for the construction of complex carbon skeletons, a cornerstone of modern organic synthesis and drug development. The journey of these potent reagents from a laboratory curiosity to a cornerstone of synthetic chemistry is a story of pioneering spirit and transformative discoveries. This technical guide delves into the early history of organolithium compounds, tracing their discovery and the seminal work of the chemists who unlocked their synthetic potential. We will explore the initial synthetic methods, key reactions, and provide a quantitative look at their early applications, alongside detailed experimental protocols from the foundational literature.

The Dawn of Organolithium Chemistry: The Pioneers

The early 20th century witnessed the birth and rapid development of organometallic chemistry. While Grignard reagents (organomagnesium halides) had already revolutionized the field, the unique properties of lithium, the lightest alkali metal, hinted at even greater reactivity.

Wilhelm Schlenk: The First Synthesis (1917)

The story of organolithium compounds begins in 1917 with the German chemist Wilhelm Schlenk.[1] Working with air-sensitive compounds, a challenge that led him to develop the eponymous "Schlenk flask," he reported the first synthesis of organolithium reagents.[1][2] His method, however, was not as straightforward as the Grignard reaction. Schlenk prepared methyllithium, ethyllithium, and phenyllithium through the transmetalation of highly toxic organomercury compounds with lithium metal in an inert solvent like petroleum ether.[1]

The general reaction is as follows:

R₂Hg + 2Li → 2RLi + Hg

While groundbreaking, the toxicity of the mercury starting materials and the insolubility of some of the resulting organolithium compounds in alkanes limited the widespread adoption of this method.[1]

Karl Ziegler: A More Practical Pathway (1930s)

The first major breakthrough in making organolithium reagents more accessible came in the 1930s from the work of another German chemist, Karl Ziegler. He developed a more practical and safer method for their synthesis: the direct reaction of an organic halide with lithium metal.[3] This approach, analogous to the preparation of Grignard reagents, opened the door for broader applications.[3]

The general reaction is:

R-X + 2Li → R-Li + LiX (where X = Cl, Br, I)

Ziegler's work didn't stop at synthesis. He also discovered the "carbometalation" reaction, demonstrating that organolithium compounds could add across carbon-carbon double bonds, a process that would later become fundamental to polymerization chemistry.[1]

Henry Gilman: Expanding the Synthetic Utility

The American chemist Henry Gilman, a towering figure in 20th-century organometallic chemistry, vastly expanded the synthetic utility of organolithium reagents from the 1930s onwards.[4] His systematic studies led to several key discoveries:

-

Lithium-Halogen and Lithium-Hydrogen Exchange: Gilman pioneered the use of organolithium compounds to perform metal-halogen and metal-hydrogen exchange reactions, providing new ways to generate specific organolithium reagents that were otherwise difficult to access.[5]

-

Gilman Reagents (Lithium Diorganocuprates): Perhaps Gilman's most significant contribution in this area was the development of lithium diorganocuprates (R₂CuLi), now known as Gilman reagents.[6][7] He discovered that reacting an organolithium compound with a copper(I) salt produced a new, less basic, and more selective nucleophile.[8][9]

Georg Wittig: New Reactions and Rearrangements

Georg Wittig, who would later win the Nobel Prize for the Wittig reaction, also made significant early contributions to organolithium chemistry. He utilized phenyllithium extensively in his research and discovered the Wittig rearrangement, a base-catalyzed rearrangement of ethers.[10] His work on ylides, which are often generated using organolithium bases, led to the development of the famed Wittig reaction for alkene synthesis, a cornerstone of modern organic chemistry.[11]

Early Synthetic Applications and Quantitative Data

The high reactivity of the carbon-lithium bond made these reagents excellent nucleophiles and strong bases. Their early applications focused on these fundamental properties.

-

Nucleophilic Addition to Carbonyls: Like Grignard reagents, organolithiums readily add to aldehydes and ketones to form alcohols. However, their greater reactivity often leads to higher yields and faster reactions.

-

Metalation (Deprotonation): Their strong basicity allowed for the deprotonation of weakly acidic C-H bonds, a key step in many synthetic sequences.

-

The Corey-House Synthesis: The development of Gilman reagents led to one of the most important early applications of organolithium chemistry: the Corey-House synthesis. This reaction allows for the coupling of two different organic groups, a significant advantage over the symmetrical coupling seen in the Wurtz reaction.[12][13] It proved to be a versatile method for forming carbon-carbon bonds with high yields.[14][15]

The following tables summarize some of the key early reactions involving organolithium compounds and their derivatives, with quantitative data where available from the early literature.

| Reaction | Reactants | Organometallic Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| Metal-Halogen Exchange & Carboxylation | o-Bromoanisole, CO₂ | n-Butyllithium | Ether | - | o-Methoxybenzoic acid | 31 | Gilman et al.[5] |

| Corey-House Synthesis | 1-Iododecane | Lithium dimethylcuprate | Ether | 0°C, 6h | n-Undecane | 90 | Corey & Posner (1967)[14] |

| Corey-House Synthesis | Cyclohexyl Iodide | Lithium dimethylcuprate | Ether | 0°C, 4.5h | Methylcyclohexane | 75 | Corey & Posner (1967)[14] |

| Corey-House Synthesis | trans-1-Bromo-2-phenylethylene | Lithium dimethylcuprate | Ether | 0°C, 6.5h | trans-1-Phenylpropene | 89 | Corey & Posner (1967)[14] |

| Wittig Reaction | Benzophenone | Methylenetriphenyl-phosphorane (prepared using phenyllithium) | - | - | 1,1-Diphenylethylene | ~100 | Wittig & Geissler (1953)[11] |

Experimental Protocols from the Early Literature

The following are representative experimental protocols based on the descriptions in the seminal papers of the era. Note that modern safety standards and techniques should always be applied when handling pyrophoric reagents like organolithiums.

Protocol 1: Preparation of Ethyllithium (after Schlenk, 1917)

Reaction: (C₂H₅)₂Hg + 2Li → 2C₂H₅Li + Hg

Materials:

-

Diethylmercury

-

Lithium metal (as wire or small pieces)

-

Anhydrous petroleum ether

-

A Schlenk flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

Procedure:

-

In a rigorously dried Schlenk flask under an inert atmosphere, place finely cut lithium metal.

-

Add anhydrous petroleum ether to cover the lithium.

-

To this suspension, add a solution of diethylmercury in anhydrous petroleum ether dropwise with stirring.

-

The reaction mixture is gently refluxed. The reaction is indicated by the formation of a fine black precipitate of mercury.

-

After the reaction is complete, the mixture is allowed to cool. The mercury and any unreacted lithium are allowed to settle.

-

The resulting solution of ethyllithium in petroleum ether is carefully decanted or filtered under inert atmosphere into a storage Schlenk flask. Ethyllithium is soluble in alkanes, which facilitates its separation.[1]

Protocol 2: Direct Synthesis of n-Butyllithium (after Ziegler, 1930s)

Reaction: CH₃CH₂CH₂CH₂Cl + 2Li → CH₃CH₂CH₂CH₂Li + LiCl

Materials:

-

n-Butyl chloride

-

Lithium metal dispersion (containing a small amount of sodium as an initiator)

-

Anhydrous hexane

-

A three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, under an inert atmosphere.

Procedure:

-

The reaction flask is charged with the lithium metal dispersion and anhydrous hexane under an inert atmosphere.

-

The suspension is stirred vigorously to maintain a good dispersion of the metal.

-

A small amount of n-butyl chloride is added to initiate the reaction, which is often indicated by a slight temperature increase and the formation of a cloudy precipitate (LiCl).

-

Once the reaction has initiated, the remaining n-butyl chloride is added dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, the reaction mixture is stirred for an additional period (e.g., 1 hour) to ensure complete reaction.

-

The stirring is stopped, and the white precipitate of lithium chloride is allowed to settle.

-

The supernatant solution of n-butyllithium in hexane is then transferred via cannula to a storage vessel.

Protocol 3: The Corey-House Synthesis of n-Undecane (after Corey & Posner, 1967)

Reaction: (CH₃)₂CuLi + C₁₀H₂₁I → C₁₁H₂₄ + CH₃Cu + LiI

Materials:

-

Methyllithium (solution in diethyl ether)

-

Copper(I) iodide (CuI)

-

1-Iododecane

-

Anhydrous diethyl ether

-

A Schlenk flask or three-necked flask with a magnetic stirrer, under an inert atmosphere.

Procedure:

-

Preparation of Lithium Dimethylcuprate (Gilman Reagent):

-

To a stirred suspension of purified copper(I) iodide in anhydrous diethyl ether at 0°C under an inert atmosphere, add two equivalents of a standardized solution of methyllithium in diethyl ether dropwise.

-

The reaction mixture is stirred at 0°C for a short period, during which the yellow copper(I) iodide dissolves to form a nearly colorless solution of lithium dimethylcuprate.[8]

-

-

Coupling Reaction:

-

The solution of the Gilman reagent is maintained at 0°C.

-

One equivalent of 1-iododecane is added dropwise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 6 hours.[14]

-

-

Work-up:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The mixture is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.

-

The resulting crude product can be purified by distillation or chromatography to yield pure n-undecane.

-

Visualizations of Key Historical Developments

The following diagrams, generated using the DOT language, illustrate the chronological progression and logical relationships in the early history of organolithium chemistry.

Caption: Timeline of key discoveries in the early history of organolithium chemistry.

Caption: Relationships between the pioneers and their core contributions.

Caption: Experimental workflow for the Corey-House synthesis.

Conclusion

The period from 1917 to the mid-1960s marked the heroic age of organolithium chemistry. The foundational work of Schlenk, Ziegler, Gilman, and Wittig transformed these highly reactive species from mere chemical curiosities into one of the most powerful tools in synthetic organic chemistry. Their development of practical syntheses and the discovery of novel, high-yield reactions for carbon-carbon bond formation laid the groundwork for countless applications in natural product synthesis, materials science, and the pharmaceutical industry. Understanding this early history provides not only a fascinating glimpse into the evolution of organic chemistry but also a deeper appreciation for the fundamental reactivity that makes organolithium reagents so valuable to researchers today.

References

- 1. 200 Years of Lithium and 100 Years of Organolithium Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nobelprize.org [nobelprize.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. britannica.com [britannica.com]

- 7. Gilman reagent - Wikipedia [en.wikipedia.org]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. organicreactions.org [organicreactions.org]

- 12. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 13. testbook.com [testbook.com]

- 14. thieme-connect.com [thieme-connect.com]

- 15. byjus.com [byjus.com]

The Acidity of Phenol in Tetrahydrofuran: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, understanding the acid dissociation constant (pKa) of compounds in various solvents is fundamental. This technical guide provides an in-depth exploration of the pKa of phenol in tetrahydrofuran (THF), a crucial parameter in many organic synthesis and drug discovery applications.

The pKa of a compound is a measure of its acidity and is significantly influenced by the solvent in which it is dissolved. While the pKa of phenol in water is well-established at approximately 9.99, its acidity in non-aqueous solvents like THF is different due to variations in solvent polarity, hydrogen bonding capabilities, and solvation of the resulting phenoxide ion.

Quantitative Data on the pKa of Phenol

Direct experimental values for the pKa of unsubstituted phenol in THF are not readily found in publicly available literature. However, data for related compounds and in other non-aqueous solvents provide valuable context. A comprehensive collection of over 9000 quality-evaluated pKa values for more than 5000 acids in seven dipolar aprotic solvents, including THF, has been compiled, suggesting that such data may exist within extensive databases.[1]

For context, the pKa of 2,4-dinitrophenol in THF has been reported. The pKa values of phenol in other common organic solvents are also well-documented. This information is crucial for understanding the relative acidity of phenol in different chemical environments.

| Compound | Solvent | pKa |

| Phenol | Water | 9.99 |

| Phenol | DMSO | 18.0 |

| Phenol | Acetonitrile | 29.1 |

Note: The pKa of unsubstituted phenol in THF is not definitively cited in the provided search results. The table will be updated as more precise data becomes available.

Experimental Protocols for pKa Determination in Non-Aqueous Solvents

Accurate determination of pKa values in non-aqueous solvents like THF requires specialized experimental techniques. The most common methods include potentiometric titration and spectrophotometry.

Potentiometric Titration

This is a widely used method for determining pKa values.

Methodology:

-

Preparation of Solutions: A solution of the analyte (phenol) in the non-aqueous solvent (THF) of known concentration is prepared. A standardized solution of a strong titrant (e.g., a strong base like tetrabutylammonium hydroxide in THF) is also prepared.

-

Electrode Calibration: A pH electrode or a specific ion electrode is calibrated using standard buffer solutions appropriate for the non-aqueous medium.

-

Titration: The phenol solution is titrated with the standardized base solution. The potential difference (in millivolts) is recorded after each addition of the titrant.

-

Data Analysis: The equivalence point of the titration is determined from the titration curve (a plot of potential versus volume of titrant added). The pKa is then calculated from the potential at the half-equivalence point using the Henderson-Hasselbalch equation, adapted for the non-aqueous system.

Spectrophotometry

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorption spectrum upon ionization.

Methodology:

-

Preparation of Solutions: A series of solutions of the analyte (phenol) in the non-aqueous solvent (THF) are prepared at different known "pH" values (or more accurately, at different acidities). This is often achieved by using a series of buffers suitable for the organic solvent.

-

Spectral Measurement: The UV-Vis absorption spectrum of each solution is recorded.

-

Data Analysis: The absorbance at a specific wavelength where the acidic and basic forms of the compound have different molar absorptivities is measured for each solution. The ratio of the concentrations of the acidic and basic forms can be determined from the absorbance data. The pKa is then calculated by plotting the logarithm of this ratio against the "pH" of the solutions.

Experimental Workflow for pKa Determination

The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a compound in a non-aqueous solvent.

Signaling Pathways and Logical Relationships

In the context of pKa determination, the fundamental logical relationship is governed by the Henderson-Hasselbalch equation, which connects pKa, the pH of the solution, and the ratio of the concentrations of the deprotonated (A-) and protonated (HA) forms of the acid.

This guide provides a foundational understanding of the pKa of phenol in THF and the methodologies for its determination. For drug development professionals and researchers, precise pKa values in relevant non-aqueous media are indispensable for predicting chemical behavior, optimizing reaction conditions, and understanding drug-receptor interactions. Further consultation of specialized chemical databases is recommended to obtain the most accurate and up-to-date pKa values.

References

An In-depth Technical Guide to the Formation of Ortho-Lithio Lithium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation of ortho-lithio lithium phenoxide, a critical intermediate in the regioselective synthesis of substituted phenols. The document details the prevalent methodologies for its generation, primarily through the directed ortho-metalation (DoM) of phenols and their derivatives. A particular focus is placed on the use of carbamate directing groups, which offer a reliable and high-yielding route to this versatile reagent. This guide includes detailed experimental protocols, quantitative data on the trapping of the lithiated intermediate with various electrophiles, and visualizations of the reaction mechanisms and experimental workflows to facilitate a deeper understanding and practical application of this important synthetic strategy.

Introduction

The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. Phenols are a crucial class of aromatic compounds, and their direct, regioselective substitution presents a significant synthetic challenge. The formation of ortho-lithio lithium phenoxide, either as a discrete species or a transient intermediate, provides a powerful solution for the synthesis of ortho-substituted phenols. This is achieved through a process known as directed ortho-metalation (DoM), where a directing group on the aromatic ring guides a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position with high selectivity.[1]

This guide will explore the two primary strategies for generating ortho-lithiated phenoxide species: the direct double deprotonation of unprotected phenol and the more widely employed method involving the ortho-lithiation of a protected phenol, most notably as an O-aryl carbamate.

Methodologies for the Formation of Ortho-Lithio Lithium Phenoxide

Direct Ortho-Lithiation of Phenol

The direct formation of the dianion, ortho-lithio lithium phenoxide, can be achieved by treating phenol with an excess of a strong organolithium base. This approach involves the initial deprotonation of the acidic phenolic proton, followed by the deprotonation of one of the ortho-protons.

While conceptually straightforward, this method can be challenging due to the high basicity required and potential side reactions. However, with careful control of reaction conditions, it can be a viable route.

Directed Ortho-Lithiation of O-Aryl Carbamates

A more common and generally higher-yielding method involves the use of a directing group to facilitate the ortho-lithiation. The N,N-diethylcarbamate group is a particularly effective directing group for this purpose.[2] The reaction proceeds by treating the O-phenyl N,N-diethylcarbamate with a strong base, such as sec-butyllithium (s-BuLi), in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA).[3] The carbamate group coordinates to the lithium cation, positioning the organolithium base to selectively deprotonate the adjacent ortho-proton. The resulting ortho-lithiated species can then be trapped with a variety of electrophiles. The carbamate group can subsequently be cleaved to afford the desired ortho-substituted phenol.

Quantitative Data

The following table summarizes the yields obtained from the reaction of ortho-lithiated O-phenyl N,N-diethylcarbamate with a range of electrophiles.

| Electrophile | Reagent | Product | Yield (%) | Reference |

| D₂O | D₂O | 2-Deuterio-O-phenyl N,N-diethylcarbamate | 95 | [4] |

| MeI | Methyl Iodide | 2-Methyl-O-phenyl N,N-diethylcarbamate | 85 | [4] |

| Me₃SiCl | Trimethylsilyl Chloride | 2-(Trimethylsilyl)-O-phenyl N,N-diethylcarbamate | 92 | [4] |

| (MeS)₂ | Dimethyl Disulfide | 2-(Methylthio)-O-phenyl N,N-diethylcarbamate | 88 | [4] |

| I₂ | Iodine | 2-Iodo-O-phenyl N,N-diethylcarbamate | 85 | [4] |

| C₆H₅CHO | Benzaldehyde | 2-(Hydroxy(phenyl)methyl)-O-phenyl N,N-diethylcarbamate | 80 | [4] |

| (CH₃)₂CO | Acetone | 2-(1-Hydroxy-1-methylethyl)-O-phenyl N,N-diethylcarbamate | 82 | [4] |

| CONEt₂Cl | Diethylcarbamoyl Chloride | 2-(Diethylcarbamoyl)-O-phenyl N,N-diethylcarbamate | 75 | [4] |

Experimental Protocols

General Procedure for the Ortho-Lithiation of O-Phenyl N,N-Diethylcarbamate and Trapping with an Electrophile

Materials:

-

O-Phenyl N,N-diethylcarbamate

-

sec-Butyllithium (s-BuLi) in cyclohexane (typically ~1.4 M)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., trimethylsilyl chloride)

-

Saturated aqueous ammonium chloride solution

-

Diethyl ether

-

Magnesium sulfate

-

Standard laboratory glassware, syringes, and magnetic stirrer

-

Inert atmosphere (argon or nitrogen)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with O-phenyl N,N-diethylcarbamate (1.0 equivalent) and anhydrous THF.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

TMEDA (1.2 equivalents) is added dropwise via syringe.

-

s-BuLi (1.2 equivalents) is added dropwise to the stirred solution, maintaining the temperature at -78 °C. The reaction mixture is typically stirred for 1 hour at this temperature.

-

The electrophile (1.5 equivalents, e.g., trimethylsilyl chloride) is then added dropwise at -78 °C.

-

The reaction mixture is stirred at -78 °C for an additional 1-2 hours, and then allowed to warm to room temperature.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

General Procedure for the Deprotection of the Carbamate Group

Materials:

-

2-Substituted-O-phenyl N,N-diethylcarbamate

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

Hydrochloric acid (e.g., 1 M)

-

Diethyl ether

-

Magnesium sulfate

Procedure:

-

The 2-substituted-O-phenyl N,N-diethylcarbamate (1.0 equivalent) is dissolved in a mixture of ethanol and water.

-

Potassium hydroxide (excess, e.g., 5-10 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and stirred until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The aqueous residue is acidified with hydrochloric acid to a pH of ~2.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the ortho-substituted phenol.

Visualizations

Reaction Pathway for the Formation of Ortho-Lithio Lithium Phenoxide via Direct Double Deprotonation

Caption: Direct double deprotonation of phenol.

Reaction Pathway for the Formation of Ortho-Lithiated O-Aryl Carbamate

Caption: Directed ortho-lithiation of an O-aryl carbamate.

Experimental Workflow for the Synthesis of Ortho-Substituted Phenols via the Carbamate Method

Caption: Experimental workflow for the carbamate-directed synthesis of ortho-substituted phenols.

Conclusion

The formation of ortho-lithio lithium phenoxide and its protected equivalents represents a highly effective and regioselective strategy for the synthesis of ortho-substituted phenols. The directed ortho-metalation of O-aryl carbamates, in particular, offers a robust and versatile methodology with broad applicability due to the wide range of electrophiles that can be employed. The detailed protocols and data presented in this guide are intended to provide researchers, scientists, and drug development professionals with the necessary information to successfully implement this powerful synthetic tool in their own research and development endeavors. The provided visualizations of the reaction pathways and experimental workflow further aim to clarify the key steps and relationships within this synthetic sequence.

References

An In-depth Technical Guide to the Thermal Stability of Anhydrous Lithium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium phenoxide (C₆H₅OLi) is a versatile organolithium reagent with significant applications in organic synthesis, including the formation of aryl ethers and in reactions such as the Kolbe-Schmitt synthesis.[1] Its thermal stability is a critical parameter for safe handling, storage, and application in various chemical processes. This technical guide provides a comprehensive overview of the thermal stability of anhydrous lithium phenoxide, drawing upon available data for the compound and its close analogue, sodium phenoxide. This document outlines key thermal properties, potential decomposition pathways, and detailed experimental protocols for its analysis using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Physicochemical Properties

Anhydrous lithium phenoxide is a grey, white, or pale yellow solid.[1] It is highly reactive and sensitive to moisture and air, necessitating storage in a dry, inert atmosphere.[1] Key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of Lithium Phenoxide

| Property | Value | Reference |

| Molecular Formula | C₆H₅OLi | [1] |

| Molecular Weight | 100.04 g/mol | [1] |

| Melting Point | 476 °C | [1] |

| Appearance | Grey, white, or pale yellow solid | [1] |

| Solubility | Soluble in non-polar solvents, insoluble in water | [1] |

Thermal Stability Analysis

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis of sodium phenoxide indicates that significant mass loss begins at approximately 550 °C. This suggests that lithium phenoxide, with the more polarizing lithium cation, may exhibit a slightly different, though likely similar, decomposition profile. A hypothetical TGA curve for anhydrous lithium phenoxide would be expected to show stability up to a similar temperature range, followed by a significant mass loss corresponding to the decomposition of the molecule.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry would reveal the endothermic and exothermic events associated with the heating of lithium phenoxide. The melting point is a significant endothermic event, which has been reported to be 476 °C.[1] Any subsequent decomposition would likely be observed as a complex series of endothermic and exothermic peaks at higher temperatures.

Table 2: Comparative Thermal Properties of Alkali Metal Phenoxides

| Compound | Onset of Decomposition (TGA, °C) | Melting Point (°C) | Notes |

| Anhydrous Lithium Phenoxide | Data not available | 476 | |

| Anhydrous Sodium Phenoxide | ~400 - 550 | >300 | Decomposition onset varies with experimental conditions. |

Note: The data for sodium phenoxide is used as an analogue to infer the potential thermal behavior of lithium phenoxide.

Proposed Decomposition Pathway

The thermal decomposition of lithium phenoxide in an inert atmosphere is likely to proceed through the cleavage of the C-O and C-H bonds of the aromatic ring. A plausible decomposition pathway could involve the formation of various organic fragments and inorganic lithium salts.

References

An In-depth Technical Guide to Lithium Bases in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Lithium bases are a cornerstone of modern organic synthesis, enabling a vast array of transformations crucial for the construction of complex molecules, including active pharmaceutical ingredients. Their exceptional basicity and nucleophilicity allow for the deprotonation of weakly acidic C-H bonds, facilitating the formation of carbon-carbon and carbon-heteroatom bonds with high degrees of selectivity. This technical guide provides an in-depth overview of the core principles, applications, and practical considerations for the safe and effective use of lithium bases in a research and development setting.

Core Principles of Lithium Bases

Organolithium reagents are characterized by a highly polarized carbon-lithium bond, which imparts significant carbanionic character to the organic moiety. This high degree of polarity is responsible for their potent basicity and nucleophilicity. The reactivity of lithium bases is influenced by several factors, including the nature of the organic group, the solvent, and the presence of coordinating ligands.[1][2]

Types of Lithium Bases:

Lithium bases can be broadly categorized into two main classes: alkyllithiums/aryllithiums and lithium amides.

-

Alkyllithiums and Aryllithiums: These reagents, such as n-butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (t-BuLi), and phenyllithium (PhLi), are among the most commonly employed strong bases in organic synthesis.[3] Their basicity increases with the substitution on the carbanionic carbon (t-BuLi > s-BuLi > n-BuLi).[4] They are typically used for deprotonation of hydrocarbons, metal-halogen exchange reactions, and as nucleophiles in addition reactions.[5]

-

Lithium Amides: These bases, most notably lithium diisopropylamide (LDA), lithium hexamethyldisilazide (LiHMDS), and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are characterized by their strong basicity and significant steric hindrance.[6] This steric bulk renders them non-nucleophilic, making them ideal for the selective deprotonation of acidic protons alpha to carbonyl groups to form enolates, without competing nucleophilic attack at the carbonyl carbon.[7]

Quantitative Data of Common Lithium Bases